1-(2-chloro-4-nitrophenyl)-4-(2-fluorobenzoyl)piperazine
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Overview
Description
1-(2-chloro-4-nitrophenyl)-4-(2-fluorobenzoyl)piperazine is an organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a piperazine ring substituted with a 2-chloro-4-nitrophenyl group and a 2-fluorobenzoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-chloro-4-nitrophenyl)-4-(2-fluorobenzoyl)piperazine typically involves the following steps:
Nucleophilic Substitution Reaction: The starting material, 2-chloro-4-nitroaniline, undergoes a nucleophilic substitution reaction with piperazine to form 1-(2-chloro-4-nitrophenyl)piperazine.
Acylation Reaction: The intermediate product, 1-(2-chloro-4-nitrophenyl)piperazine, is then subjected to an acylation reaction with 2-fluorobenzoyl chloride to yield the final product, this compound.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve optimized reaction conditions such as:
Catalysts: Use of catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to improve yield and purity.
Temperature and Pressure: Control of temperature and pressure to ensure efficient and safe reactions.
Chemical Reactions Analysis
Types of Reactions
1-(2-chloro-4-nitrophenyl)-4-(2-fluorobenzoyl)piperazine can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield corresponding carboxylic acids and amines.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium on carbon (Pd/C), and sodium borohydride.
Nucleophiles: Amines, thiols, and alkoxides.
Hydrolysis Conditions: Acidic or basic aqueous solutions.
Major Products
Reduction: 1-(2-amino-4-nitrophenyl)-4-(2-fluorobenzoyl)piperazine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 2-fluorobenzoic acid and 1-(2-chloro-4-nitrophenyl)piperazine.
Scientific Research Applications
1-(2-chloro-4-nitrophenyl)-4-(2-fluorobenzoyl)piperazine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-chloro-4-nitrophenyl)-4-(2-fluorobenzoyl)piperazine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in various biochemical pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Disrupting Cellular Processes: Affecting cellular processes such as DNA replication, protein synthesis, and cell division.
Comparison with Similar Compounds
1-(2-chloro-4-nitrophenyl)-4-(2-fluorobenzoyl)piperazine can be compared with other similar compounds, such as:
1-(2-chloro-4-nitrophenyl)piperazine: Lacks the 2-fluorobenzoyl group, resulting in different chemical and biological properties.
4-(2-fluorobenzoyl)piperazine: Lacks the 2-chloro-4-nitrophenyl group, leading to variations in reactivity and applications.
1-(2-chloro-4-nitrophenyl)-4-(2-chlorobenzoyl)piperazine:
Properties
IUPAC Name |
[4-(2-chloro-4-nitrophenyl)piperazin-1-yl]-(2-fluorophenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClFN3O3/c18-14-11-12(22(24)25)5-6-16(14)20-7-9-21(10-8-20)17(23)13-3-1-2-4-15(13)19/h1-6,11H,7-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEUYMVILJBQFCF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C(C=C(C=C2)[N+](=O)[O-])Cl)C(=O)C3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClFN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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